molecular formula C22H27N5S B3867074 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B3867074
M. Wt: 393.6 g/mol
InChI Key: ZBOZOYDEYVZBDN-UHFFFAOYSA-N
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Description

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5S/c1-17-7-6-10-20(18(17)2)26-15-13-25(14-16-26)12-11-21-23-24-22(28)27(21)19-8-4-3-5-9-19/h3-10H,11-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOZOYDEYVZBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CCC3=NNC(=S)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, such as alpha1-adrenergic receptors, which are involved in various physiological processes . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione apart is its unique combination of structural features, which confer specific binding properties and biological activities. Its piperazine and triazole moieties contribute to its versatility and potential in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione

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